2-メトキシ-4-ニトロアニリン

説明

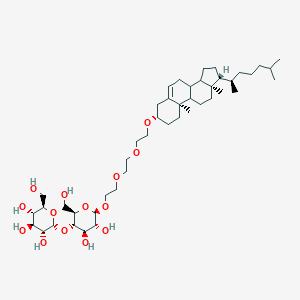

2-Methoxy-4-nitroaniline is a chemical compound that has been studied for its selective induction of cytochrome P450IA2 (CYP1A2) in rat liver. It is one of the products formed from the azo-reduction and/or N-oxidation of 2-methoxy-4-amino-azo-benzene. This compound is particularly noteworthy for its selectivity towards inducing CYP1A2, and it possesses the smallest molecular size among known CYP1A2 inducers .

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitroaniline has been approached through various methods. One such method involves starting with 4-methoxyaniline and performing a series of reactions including acetylation, nitration, and reduction. This synthesis route has been reported to achieve a product yield of 71%, which is an improvement over the previously reported yield of 65% . Another study reports the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, from 4-methoxyaniline through cyclization, nitration, and chlorination, achieving an 85% yield . Additionally, a solvent-based synthesis method for 2-nitro-p-methoxyaniline has been developed using carbon tetrachloride, yielding over 75.83% of the product .

Molecular Structure Analysis

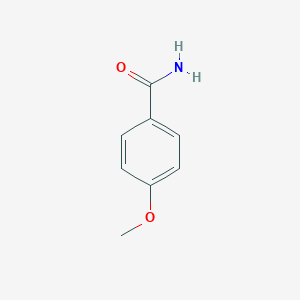

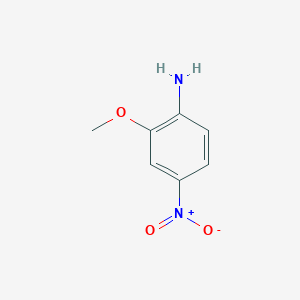

The molecular structure and spectroscopic properties of 2-Methoxy-4-nitroaniline have been investigated using various spectroscopic techniques. The study of its vibrational spectra was aided by normal coordinate analysis following the scaled quantum mechanical force field methodology. Density functional theory (DFT) was applied to explore the nonlinear optical properties of the molecule, highlighting the importance of pi-conjugated systems and the influence of substituents like amino, nitro, and methoxy groups on the structure and properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 2-Methoxy-4-nitroaniline has been explored in the context of its ability to induce CYP1A enzymes in the liver. The compound's selectivity for CYP1A2 induction is significant, as it was more selective than its precursor, 2-methoxy-4-aminoazobenzene . The effects of electron charge transfer on the molecule's structure and properties have also been examined, with the study of its nonlinear optical properties suggesting potential applications in this field .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4-nitroaniline are closely related to its molecular structure and the presence of functional groups. The spectroscopic analysis provides insights into the electronic absorption and vibrational spectra, which are consistent with the calculated results and experimental data. The solvent effects on these properties have been calculated using time-dependent DFT in combination with the polarized continuum model, showing good agreement with experimental measurements .

科学的研究の応用

繊維染色

2-メトキシ-4-ニトロアニリンは、特に綿の染色において、繊維産業の染色プロセスで使用されます。 その特性により、染色剤として適しており、生地の着色に貢献しています .

印刷プロセス

印刷では、2-メトキシ-4-ニトロアニリンは染色剤として機能し、さまざまな素材に鮮やかで耐久性のある印刷物の開発を支援します .

アゾ染料合成

この化合物は、インクやコーティングなど、多くの用途で鮮やかな色と安定性を特徴とするアゾ染料の合成における中間体として機能します .

顔料イエロー74合成

2-メトキシ-4-ニトロアニリンは、黄色のタトゥーインク、エマルジョン塗料、おもちゃのエナメル、印刷インク、交通標識塗料などに使用される高生産量化学物質である顔料イエロー74の合成における前駆体です .

光屈折性ポリマー

吸収スペクトルが解析研究に役立つため、新しい発色団として光屈折性ポリマーの合成に使用されます .

有機合成中間体

この化合物は、特に医薬品やその他の化学物質の製造において、有機合成の重要な中間体として機能します .

殺貝剤

4-メトキシ-2-ニトロアニリンは、殺貝剤として作用することが示されており、害虫駆除の可能性を示しています .

溶血性貧血研究

作用機序

Target of Action

2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. It serves as an intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Mode of Action

The compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . In the dye industry, 2-Methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .

Biochemical Pathways

The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . The nitro group undergoes enzymatic reduction, generating nitrosamines, which are known to be cytotoxic and potentially carcinogenic .

Pharmacokinetics

The pharmacokinetics of 2-methoxy-4-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Urinary excretion rates were similar across all dose levels, with 56-60% excreted within the first 24 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity . The highest tissue/blood ratios (TBR) were observed in the liver, while low TBR values were generally found in other tissues . Overall, the pharmacokinetic profile of 2-Methoxy-4-nitroanilin suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

The toxicity of 2-Methoxy-4-nitroaniline is primarily attributed to its metabolism within biological systems, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress, resulting in cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-nitroaniline. For instance, sunlight can interact with yellow tattoo pigments, releasing 2-methoxy-4-nitroaniline . Occupational exposure to dye dust during processing and handling poses the greatest risk of exposure . Inhalation or dermal exposure to dye dust can lead to asthma, eczema, and allergic responses .

Safety and Hazards

特性

IUPAC Name |

2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBHRNIWBGTNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038700 | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |

| Record name | Benzenamine, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

97-52-9 | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXY-4-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU26P1846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)